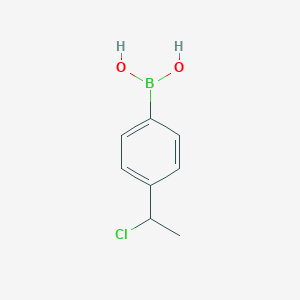
4-(1-Chloroethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar phenylboronic acids involves multistep chemical processes, including halogenation, boronation, and various coupling reactions. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the utility of halogenated intermediates in constructing phenylboronic acid derivatives, which can be leveraged for the synthesis of 4-(1-Chloroethyl)phenylboronic acid (Troegel et al., 2009).
Molecular Structure Analysis
The molecular structure of phenylboronic acids, including 4-(1-Chloroethyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to a phenyl ring. This structure influences its reactivity and the formation of complexes. Structural studies on organoboron compounds reveal insights into the stereochemistry and electronic properties of such molecules (Kliegel et al., 1993).
Chemical Reactions and Properties
Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds. The reactivity of phenylboronic acids like 4-(1-Chloroethyl)phenylboronic acid in these reactions underscores their utility in organic synthesis (Saito et al., 1996).
Physical Properties Analysis
The physical properties of phenylboronic acids, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Studies on the vibrational spectra of halophenylboronic acids, for instance, provide insights into the structural and electronic characteristics that define their physical properties (Kurt, 2009).
Chemical Properties Analysis
Phenylboronic acids exhibit unique chemical properties, such as forming stable complexes with sugars and catalyzing condensation reactions. These properties are integral to the study and application of 4-(1-Chloroethyl)phenylboronic acid in various chemical processes (Pettigrew et al., 2005).
Applications De Recherche Scientifique
Photodynamic Therapy and Imaging
A notable application involves the synthesis of phenylboronic acid-functionalized pyrene derivatives for bioimaging and photodynamic therapy. These derivatives self-assemble into nanorods, offering highly specific and efficient imaging of cell surface sialic acids (SA), showcasing excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties. The nanorods effectively generate singlet oxygen under two-photon irradiation, highlighting their potential as candidates for photodynamic therapy. This innovation allows for in situ recognition and imaging of SA on the cell surface, alongside effective cancer cell therapy, presenting a new method for simple, selective analysis of SA in living cells and a fresh perspective for image-guided therapy (Li & Liu, 2021).
Catalysis in Organic Synthesis
The ortho-substituent on phenylboronic acid derivatives plays a critical role in catalytic processes, particularly in the dehydrative condensation between carboxylic acids and amines. Studies have shown that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation, with the ortho-substituent preventing the coordination of amines to the boron atom of the active species, thereby accelerating the amidation. This catalyst is useful for α-dipeptide synthesis, underlining its importance in peptide chemistry and organic synthesis (Wang, Lu, & Ishihara, 2018).
Advanced Bio-Applications of Polymeric Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have found extensive use in advanced bio-applications over the past decade. These materials form reversible complexes with polyols, including sugars and sialic acid, facilitating their use in diagnostic and therapeutic applications. Recent advances in the fabrication of these materials, particularly their interactions with glucose and sialic acid, have been highlighted. Applications range from drug delivery systems to biosensors, demonstrating the versatility and potential of phenylboronic acid in bioengineering and nanotechnology (Lan & Guo, 2019).
Glucose-Responsive Drug Delivery
The development of glucose-responsive materials, particularly for insulin delivery, represents a significant application of phenylboronic acid derivatives. These materials, which have been extensively studied and used, can respond to changes in glucose levels, offering a promising approach for the controlled release of insulin and other therapeutics. Recent advancements cover the synthesis of glucose-responsive materials in forms such as nanogels, micelles, vesicles, and mesoporous silica nanoparticles, emphasizing their application in drug delivery and the management of diabetes (Ma & Shi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(1-chloroethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJSRJJSVCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
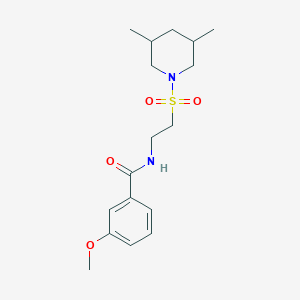
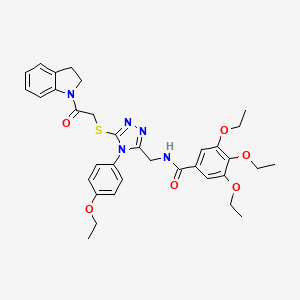
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)
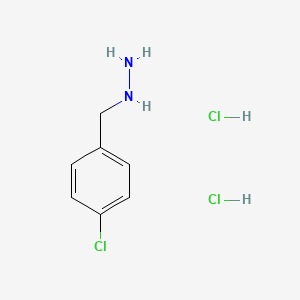
![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
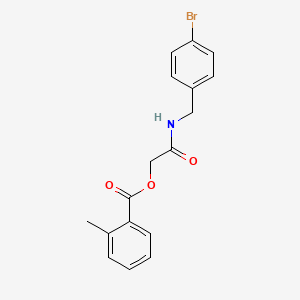
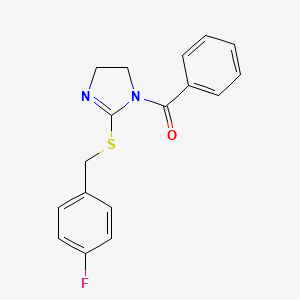
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
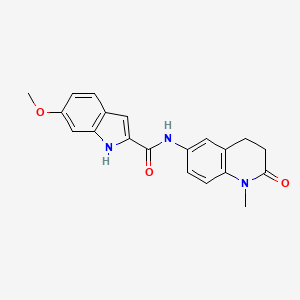
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)